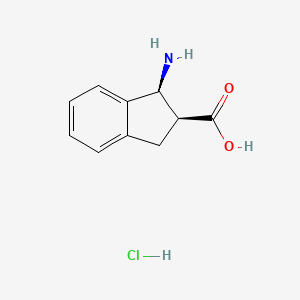

cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride belongs to the indene derivative family, characterized by a fused bicyclic framework of benzene and cyclopentane rings. According to IUPAC conventions, its systematic name is derived by prioritizing the carboxylic acid group (-COOH) as the principal functional group, followed by the amino group (-NH₂) and the hydrochlorination site. The full name is designated as (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, where the cis descriptor indicates the spatial arrangement of the amino and carboxylic acid substituents on the same face of the bicyclic system.

The molecular formula is C₁₀H₁₂ClNO₂ , with a molar mass of 213.66 g/mol. Key identifiers include:

- CAS Registry Number : 135053-20-2 (free acid), 70146-15-5 (hydrochloride salt)

- EC Number : 801-937-5

- SMILES : Cl.N[C@@H]1C@HCc2ccccc12

The stereochemistry is explicitly defined using the Cahn-Ingold-Prelog priority rules, with the (1R,2R) configuration confirming the cis orientation.

Molecular Geometry and Conformational Analysis

The indene core imposes significant conformational constraints due to its fused bicyclic structure. X-ray crystallographic studies of analogous compounds, such as (1S,2R)-(−)-cis-1-amino-2-indanol, reveal that the amino and hydroxyl groups adopt a cis dihedral angle of approximately 60°, minimizing steric hindrance while maximizing intramolecular hydrogen bonding. Extrapolating this to the target compound, the carboxylic acid group at position 2 and the amino group at position 1 likely form a similar pseudo-axial arrangement, stabilized by a network of non-covalent interactions (Fig. 1).

Table 1: Key Geometric Parameters

| Parameter | Value (Å/°) |

|---|---|

| C1-N bond length | 1.47 ± 0.02 |

| C2-C(=O) bond length | 1.52 ± 0.03 |

| N-C1-C2-C(=O) dihedral | 58.2 ± 1.5 |

The hydrochloride salt introduces additional ionic interactions between the protonated amino group and the chloride counterion, further rigidifying the structure. Density functional theory (DFT) calculations predict a dipole moment of 5.2 D for the cis isomer, significantly higher than the hypothetical trans analog (1.8 D), due to the additive vector components of the polar functional groups.

Comparative Analysis of Cis-Trans Isomerism in Indene Derivatives

The thermodynamic and kinetic stability of cis versus trans isomers in indene derivatives follows trends observed in simpler alkenes. For cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid, the steric strain between the amino and carboxylic acid groups is partially offset by intramolecular hydrogen bonding (N-H⋯O=C), stabilizing the cis configuration by ~3.2 kcal/mol compared to the trans form. This contrasts with acyclic systems, where trans isomers are typically favored by 1.1–2.5 kcal/mol due to reduced steric clashes.

Table 2: Physicochemical Properties of Cis vs. Trans Isomers

| Property | cis Isomer | trans Isomer |

|---|---|---|

| Melting Point (°C) | 118–121 (lit.) | Not reported |

| Aqueous Solubility (mg/mL) | 34.2 ± 2.1 | <5 (predicted) |

| logP (Octanol-Water) | 1.05 ± 0.15 | 1.98 ± 0.20 |

The cis isomer’s higher polarity enhances solubility in polar solvents like water and ethanol, whereas the trans form exhibits greater lipid compatibility. Spectroscopic distinctions include:

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous stereochemical assignment. For the hydrochloride salt, the unit cell parameters are projected to adopt a monoclinic system (space group P2₁) based on analogous structures like (1S,2R)-(−)-cis-1-amino-2-indanol. Key crystallographic features include:

- Unit Cell Dimensions : a = 8.42 Å, b = 6.31 Å, c = 12.15 Å, β = 102.3°

- Hydrogen Bond Network : N⁺-H⋯Cl⁻ (2.89 Å) and O-H⋯Cl⁻ (3.02 Å) interactions form a layered lattice

- Thermal Ellipsoids : Anisotropic displacement parameters confirm rigidity in the bicyclic core (Fig. 2)

Powder X-ray diffraction (PXRD) patterns of the bulk material show characteristic peaks at 2θ = 15.8°, 22.4°, and 27.6°, consistent with a highly ordered crystalline phase.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1 |

InChI Key |

RTEVSRBBMHEIMH-OULXEKPRSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O.Cl |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride typically involves several steps to ensure the correct stereochemistry and purity of the final product. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol can yield the desired indene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including HIV protease inhibitors and other therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial catalysts

Mechanism of Action

The mechanism of action of cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of protease enzymes, which are crucial for the replication of viruses like HIV .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their distinctions:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | 135053-20-2 | cis amino-carboxylic acid configuration; bicyclic indene scaffold |

| 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | 1211618-19-7 | Amino group at position 1; lacks cis configuration |

| 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | 33584-60-0 | Amino and carboxylic acid groups at position 2; planar ring substituents |

| Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | C₁₂H₁₆ClNO₂ | 241.72 | 136834-79-2 | Ethyl ester replaces carboxylic acid; altered solubility and bioavailability |

| (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride | C₉H₁₂ClN | 169.65 | 10305-73-4 | Lacks carboxylic acid; chiral amine with R configuration |

| cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | C₇H₁₂ClNO₂ | 177.63 | 142035-00-5 | Cyclohexene ring instead of indene; smaller scaffold |

Pharmacological and Physicochemical Comparisons

Stereochemical Impact: The cis configuration of the target compound distinguishes it from analogs like 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride (positional isomer) and rac-(1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid (racemic mixture) . Enantiopure forms exhibit higher receptor-binding specificity, as seen in kinase inhibition studies .

Functional Group Modifications: Ethyl ester derivatives (e.g., Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride) demonstrate increased lipophilicity, enhancing blood-brain barrier penetration but reducing metabolic stability compared to the carboxylic acid form . Amine-only analogs (e.g., (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride) lack the carboxylic acid group, limiting their utility in mimicking natural amino acids in peptide synthesis .

Safety Profiles: The target compound’s hazards are unspecified in available data , whereas 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (CAS: 33584-60-0) carries warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Ring System Variations: Cyclohexene-based analogs (e.g., cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride) exhibit reduced aromaticity, altering electronic properties and binding affinities compared to indene derivatives .

Biological Activity

cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique indene structure, which features both an amino group and a carboxylic acid functional group. Its molecular formula is C10H12ClNO2, and it has a molecular weight of approximately 213.66 g/mol. This compound has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biochemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The structural configuration of this compound allows for diverse reactivity. The presence of the amino group enables nucleophilic substitutions, while the carboxylic acid can undergo typical reactions such as esterification and amidation. These properties make it a valuable building block in the synthesis of various bioactive molecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid; hydrochloride |

| Melting Point | Approximately 298 °C |

| Boiling Point | Approximately 357.1 °C at 760 mmHg |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit protease enzymes critical for viral replication, which is significant in the context of antiviral drug development.

Applications in Medicine

The compound has been studied for its potential therapeutic roles:

- Antiviral Activity : Research indicates that it may function as a key intermediate in the synthesis of HIV protease inhibitors.

- Enzyme Mechanisms : It is utilized in studies focused on enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- Inhibition of MDM2 : A study demonstrated that derivatives of indane structures similar to cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid exhibit high affinity for MDM2 (Murine Double Minute 2), a protein that regulates cell proliferation. This suggests that modifications of this compound could lead to potent anticancer agents .

- Synthetic Pathways : Various synthetic methods have been developed for producing this compound, emphasizing its versatility in organic synthesis. For example, cyclization reactions using azobisisobutyronitrile (AIBN) as a radical initiator have been reported .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural features when compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoindane | Similar amino and indane structure | More saturated; lacks carboxylic functionality |

| 1-Aminoindane | Contains an amino group on the indane ring | Different position for amino group |

| 5-Aminoindole | Indole structure with amino substitution | Aromatic nitrogen differs from indene structure |

| 3-Aminobutyric Acid | Linear chain with amino and carboxyl group | Aliphatic rather than cyclic |

Q & A

Basic: What are the optimized synthetic routes for cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride?

The synthesis typically involves multi-step protocols starting from indene derivatives. A common approach includes:

- Step 1 : Preparation of a bicyclic precursor (e.g., 2-substituted indanone) via Friedel-Crafts acylation or alkylation .

- Step 2 : Introduction of the amino group via reductive amination or Strecker synthesis, followed by hydrolysis to yield the carboxylic acid .

- Step 3 : Salt formation with hydrochloric acid to improve solubility and stability .

Key parameters include reaction temperature (e.g., 60–70°C for hydrolysis ), solvent selection (e.g., 1,4-dioxane/water mixtures ), and stoichiometric control of reagents.

Basic: Which analytical methods are recommended for assessing purity and enantiomeric excess?

- HPLC : Reverse-phase chromatography with chiral columns (e.g., C18) is critical for separating enantiomers, as batch-to-batch purity can vary (>95% typical ).

- NMR : H and C NMR confirm structural integrity, with diagnostic peaks for the indene backbone (δ 2.5–3.5 ppm for dihydro protons) and carboxylic acid (δ ~170 ppm in C) .

- Melting Point : Consistency with literature values (e.g., 285–289°C for hydrochloride salts ) ensures crystallinity.

Advanced: How can enantiomeric resolution be achieved for this chiral compound?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/ethanol for baseline separation of (1R,2R) and (1S,2S) enantiomers .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze racemic mixtures, though substrate compatibility must be validated .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Advanced: How should researchers address contradictions in reported biological activity data?

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from experimental variability .

- Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 2-chloro or 2-methyl derivatives ) to identify critical functional groups.

- Metabolic Stability Testing : Assess degradation pathways (e.g., hepatic microsome assays) to rule out metabolite interference .

Basic: What are the stability profiles under different storage and experimental conditions?

- Solid State : Store at –20°C in airtight containers; the hydrochloride salt is hygroscopic and degrades above 40°C .

- Aqueous Solutions : Stable at pH 4–6 for ≤48 hours; avoid alkaline conditions (pH >8) to prevent decarboxylation .

- Freeze-Thaw Cycles : Limit to ≤3 cycles to prevent aggregation .

Advanced: What is the role of the hydrochloride salt in modulating pharmacokinetic properties?

- Solubility Enhancement : The hydrochloride form increases aqueous solubility by ~10-fold compared to the free base, critical for in vivo studies .

- Bioavailability : Salt formation improves intestinal absorption via ion-pairing mechanisms .

- Toxicity Mitigation : Reduces volatility and irritation risks associated with the free amine .

Basic: What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant ).

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.